molecular formula C39H50O15 B1151722 Jatrophane 2 CAS No. 210108-86-4

Jatrophane 2

Cat. No. B1151722
CAS RN: 210108-86-4
M. Wt: 758.8 g/mol
InChI Key:
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Description

Jatrophane 2 is a type of jatrophane diterpene polyester that can be isolated from the highly irritant extract of whole fresh plants of E. peplus L. (Euphorbiaceae) .


Synthesis Analysis

The synthesis of jatrophane involves the formation of a jatrophane precursor, followed by the opening of the cyclopropane ring, and then closure of the five-membered ring between C-6 and C-10 to form the jatrophane core . There have been several studies on the total synthesis of jatrophane diterpenes .


Molecular Structure Analysis

Jatrophane 2 has a complex molecular structure. It is a macrocyclic diterpene, which means it has a large ring structure in its molecule . The structure of Jatrophane 2 has been studied using techniques such as NMR spectroscopy and X-ray diffraction .


Chemical Reactions Analysis

The reaction mechanism of the intramolecular [2 + 2] cycloaddition from a jatrophane precursor to the gaditanane skeleton, an unprecedented 5/6/4/6-fused tetracyclic ring framework, has been studied . There are also studies on the preparation of the western fragment of the Euphorbia constituent Pl-3 starting from (1 R ,5 S )-bicyclo [3.2.0]hept-2-en-6-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of Jatrophane 2 can be found in databases like PubChem . It has a molecular weight of 758.8 g/mol and a complex molecular formula of C39H50O15 .

Scientific Research Applications

Anti-Inflammatory Activity

Jatrophane diterpenes, including Jatrophane 2, have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Anti-Viral Activity

Jatrophane diterpenes have shown activity against certain viruses, including the chikungunya virus and HIV . This suggests that Jatrophane 2 could potentially be used in the treatment of these viral infections.

Cytotoxic Activity

Jatrophane diterpenes have demonstrated cytotoxic activity . This means that they have the potential to kill certain types of cells, which could be beneficial in the treatment of certain types of cancer.

Multidrug Resistance-Reversing Activities

Jatrophane diterpenes, including Jatrophane 2, have been found to be powerful inhibitors of P-glycoprotein . P-glycoprotein is a protein that can pump drugs out of cells, leading to multidrug resistance in certain types of cancer. By inhibiting this protein, Jatrophane 2 could potentially be used to reverse multidrug resistance in these cancers.

Treatment of Thrombotic Diseases

Jatrophane diterpenes have shown curative effects on thrombotic diseases . This suggests that Jatrophane 2 could potentially be used in the treatment of these diseases.

Activators of Autophagy and Inhibitors of Tau Pathology

Jatrophane diterpenes have been found to activate autophagy and inhibit Tau pathology . Autophagy is a process that cells use to get rid of damaged parts, and Tau pathology is a characteristic of Alzheimer’s disease. This suggests that Jatrophane 2 could potentially be used in the treatment of Alzheimer’s disease.

Mechanism of Action

Target of Action

Jatrophane 2, like other jatrophane-type diterpenes, primarily targets P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment .

Mode of Action

Jatrophane 2 interacts with P-gp and inhibits its function . This inhibition prevents the efflux of therapeutic drugs from cancer cells, thereby enhancing the effectiveness of chemotherapy

Biochemical Pathways

Jatrophane 2 affects the biochemical pathway involving P-gp. By inhibiting P-gp, Jatrophane 2 disrupts the normal efflux of drugs and other xenobiotics from the cells . This disruption can enhance the intracellular concentration of therapeutic drugs, particularly in cancer cells that overexpress P-gp .

Pharmacokinetics

As a p-gp inhibitor, jatrophane 2 likely affects the pharmacokinetics of other drugs by increasing their cellular uptake and bioavailability .

Result of Action

The primary molecular effect of Jatrophane 2 is the inhibition of P-gp, leading to increased intracellular concentrations of certain drugs . On a cellular level, this can enhance the efficacy of chemotherapy in cancer cells that overexpress P-gp .

Action Environment

The action, efficacy, and stability of Jatrophane 2 can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the specific type of cells (such as cancer cells overexpressing P-gp) can all impact the action of Jatrophane 2 . .

Future Directions

Jatrophane and rearranged jatrophane-type diterpenes are of considerable interest in the context of natural product drug discovery programs . They possess diverse complex skeletons and a broad spectrum of therapeutically relevant biological activities. The discovery of jatrophane and modified jatrophane diterpenes has opened new frontiers for research studies on this genus .

properties

IUPAC Name

[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17+/t20-,29-,30-,31-,32+,33-,34+,35+,38+,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHKCKIAGSAXCR-DXFPZIRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

758.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jatrophane 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions that Jatrophane 2 exhibited minimal antitumor activity compared to Jatrophane 1. Does this mean Jatrophane 2 is completely inactive?

A1: The study states that Jatrophane 2 was "almost completely inactive in the suppression of cancer cell growth in a given range of concentrations" []. This suggests that while minimal activity was observed, further investigation across a broader concentration range might be needed to definitively conclude its complete inactivity. It is possible that Jatrophane 2 might exhibit activity at higher concentrations or under specific conditions not tested in this study. Additionally, exploring potential synergistic effects with other compounds could be of interest.

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